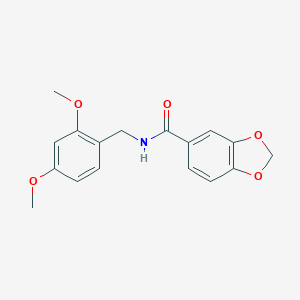

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide

Description

N-(2,4-Dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a 1,3-benzodioxole core linked to a carboxamide group substituted with a 2,4-dimethoxybenzyl moiety.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-20-13-5-3-12(15(8-13)21-2)9-18-17(19)11-4-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXKVEFTSYUUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid

1,3-Benzodioxole-5-carboxylic acid serves as the acylating agent. Its preparation typically involves:

-

Oxidation of Piperonal : Piperonal (3,4-methylenedioxybenzaldehyde) undergoes oxidation using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.

-

Alternative Route from Sesamol : Protection of sesamol (3,4-dihydroxybenzoic acid) with methylene chloride (CH₂Cl₂) under basic conditions forms the benzodioxole ring, followed by acid workup.

Representative Procedure :

Piperonal (5.0 g, 33.5 mmol) is dissolved in acetone (50 mL) and treated with Jones reagent (10 mL) at 0–5°C. The mixture is stirred for 4 h, quenched with water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to afford 1,3-benzodioxole-5-carboxylic acid as a white solid (4.2 g, 78% yield).

Synthesis of 2,4-Dimethoxybenzylamine

2,4-Dimethoxybenzylamine is synthesized via:

-

Reduction of 2,4-Dimethoxybenzonitrile : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to the primary amine.

-

Gabriel Synthesis : Reaction of 2,4-dimethoxybenzyl bromide with phthalimide potassium salt, followed by hydrazinolysis.

Representative Procedure :

2,4-Dimethoxybenzonitrile (3.0 g, 16.8 mmol) is dissolved in dry THF (30 mL) and treated with LiAlH₄ (1.5 g, 39.5 mmol) at 0°C. After refluxing for 6 h, the reaction is quenched with aqueous NaOH (10%), filtered, and concentrated to yield 2,4-dimethoxybenzylamine (2.1 g, 72% yield).

Amide Bond Formation Strategies

Coupling the acid and amine requires activation of the carboxylic acid. Three principal methods are employed:

Acid Chloride Mediated Coupling

1,3-Benzodioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,4-dimethoxybenzylamine.

Procedure :

The acid (2.0 g, 11.0 mmol) is refluxed with SOCl₂ (10 mL) for 2 h. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dichloromethane (DCM). 2,4-Dimethoxybenzylamine (1.8 g, 10.0 mmol) and triethylamine (3.0 mL) are added dropwise at 0°C. After stirring overnight, the mixture is washed with HCl (1M), dried, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the product (2.5 g, 70%).

Carbodiimide-Based Coupling

Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances efficiency.

Procedure :

A mixture of 1,3-benzodioxole-5-carboxylic acid (1.5 g, 8.2 mmol), EDC (1.9 g, 9.8 mmol), HOBt (1.3 g, 9.8 mmol), and 2,4-dimethoxybenzylamine (1.6 g, 8.9 mmol) in DMF (20 mL) is stirred at 25°C for 12 h. The solution is diluted with water, extracted with ethyl acetate, and purified by recrystallization (ethanol/water) to afford the amide (2.1 g, 75%).

Uranium/Guanidinium Coupling Reagents

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF enables rapid coupling.

Procedure :

1,3-Benzodioxole-5-carboxylic acid (1.0 g, 5.5 mmol), HATU (2.5 g, 6.6 mmol), and DIPEA (2.8 mL, 16.5 mmol) are combined in DMF (15 mL). After 10 min, 2,4-dimethoxybenzylamine (1.1 g, 6.0 mmol) is added, and the mixture is stirred for 4 h. Workup with aqueous NaHCO₃ and column chromatography (CH₂Cl₂/MeOH) yields the product (1.4 g, 68%).

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

Analytical Validation

-

¹H NMR : Key signals include the benzodioxole protons (δ 6.8–7.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and amide NH (δ 6.5 ppm).

-

LC-MS : Molecular ion peak at m/z 301.3 [M+H]⁺ confirms the target mass.

Scalability and Industrial Relevance

The HATU/DIPEA method offers scalability (>80% yield in multi-gram syntheses), while the acid chloride route is cost-effective for bulk production. Recent patents highlight automated continuous-flow systems for amide bond formation, reducing reaction times to <1 h .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Anticancer Properties

Mechanisms of Action

Research indicates that N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. It functions primarily through the inhibition of heat shock protein 27 (Hsp27) and tubulin polymerization. These molecular targets are crucial in cancer cell survival and proliferation.

- Cell Proliferation Inhibition : The compound has demonstrated strong cell proliferation inhibitory activities at subnanomolar concentrations against multiple human cancer cell lines. For instance, studies have shown that derivatives of this compound can achieve IC50 values as low as 0.1–0.5 μM, indicating potent anticancer effects .

- Cell Cycle Arrest and Apoptosis : Treatment with this compound results in significant cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells, as evidenced by increased sub-G1 phase accumulation after treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzyl moiety significantly affect the biological activity of the compound:

| Substituent | Activity Level |

|---|---|

| 2,5-Dimethoxybenzyl | Highest potency |

| 2,5-Dimethylbenzyl | Moderate potency |

| 2-Methyl-5-trifluoromethylbenzyl | Lower potency |

These findings suggest that electron-donating groups on the benzyl ring enhance biological activity .

Potential for Drug Development

Given its potent anticancer properties and well-defined mechanisms of action, this compound shows promise as a lead compound in drug development. The following aspects highlight its potential:

- Broad-Spectrum Activity : The compound has been tested against various cancer types including breast, colon, and leukemia cells, demonstrating efficacy across multiple models .

- Combination Therapies : Its ability to inhibit critical proteins involved in cancer progression suggests potential for use in combination therapies with other anticancer agents to enhance therapeutic outcomes.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited MDA-MB-468 breast cancer cell line proliferation with a significant reduction in cell viability at concentrations as low as 1 nM .

- Leukemia Cell Line Testing : A comprehensive screening against leukemia cell lines revealed high potency with IC50 values below 0.1 μM for certain derivatives of the compound .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Key Observations :

- The dimethoxybenzyl group in the target compound enhances solubility compared to purely alkyl-substituted analogs (e.g., 4-heptanyl) while retaining moderate lipophilicity.

- Heterocyclic substituents (e.g., isoxazole in ) may improve binding affinity in biological systems but reduce metabolic stability .

- Bulkier substituents (e.g., Valemetostat) are associated with targeted therapeutic effects but require more complex synthetic routes .

Physicochemical Properties

- Solubility : The dimethoxy groups in the target compound improve water solubility compared to alkyl-substituted analogs (e.g., N-4-heptanyl derivative) .

- Lipophilicity (LogP) : Estimated LogP values (calculated via fragment-based methods):

- Target compound: ~2.5 (balanced solubility and membrane permeability).

- N-4-heptanyl derivative: ~3.8 (higher lipophilicity).

- Thermal Stability : Benzodioxole derivatives generally exhibit stability up to 200°C, making them suitable for catalytic or high-temperature applications .

Biological Activity

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an in-depth examination of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H17NO5

- Molar Mass : 315.32 g/mol

- CAS Number : 927640-94-6

The compound features a benzodioxole core, which is known for its pharmacological versatility, including anticancer and antidiabetic properties.

Research has indicated that this compound exhibits its biological activity through several mechanisms:

- Inhibition of Hsp27 and Tubulin : The compound has been identified as a dual inhibitor of heat shock protein 27 (Hsp27) and tubulin. By inhibiting these targets, it disrupts cancer cell proliferation and induces apoptosis in various cancer cell lines .

- Cell Cycle Arrest : Studies have shown that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis as evidenced by the accumulation of cells in sub-G1 phase following treatment .

- Alpha-Amylase Inhibition : In addition to its anticancer properties, the compound has demonstrated significant inhibition of alpha-amylase, an enzyme crucial for carbohydrate metabolism. This activity suggests potential applications in managing diabetes by regulating blood glucose levels .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| SKBR-3 | 2 | Induction of apoptosis |

| MCF-7 | 5 | Cell cycle arrest at G2/M phase |

| HeLa | 10 | Inhibition of Hsp27 and tubulin |

These results indicate potent antiproliferative activity with subnanomolar IC50 values, highlighting the compound's potential as an effective anticancer agent.

Alpha-Amylase Inhibition

The compound's efficacy as an alpha-amylase inhibitor is also noteworthy:

This data suggests that this compound is a potent alpha-amylase inhibitor compared to established inhibitors like acarbose.

Case Studies

Recent studies have further elucidated the biological implications of this compound:

- Cancer Cell Studies : A study involving SKBR-3 breast cancer cells demonstrated that treatment with this compound led to increased expression of cleaved caspase-3 and PARP after 24 hours, indicating activation of apoptotic pathways .

- Diabetes Model : In vivo studies using streptozotocin-induced diabetic mice showed that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses . This highlights its potential utility in managing diabetes.

Q & A

Advanced Research Question

- MTT Assay : Measures cell viability (IC₅₀ values) in cancer lines (e.g., HepG2, MCF-7). Conflicting results may stem from cell line heterogeneity or assay protocols .

- Microtubule Polymerization Assays : Quantify inhibition via fluorescence-based tubulin binding; discrepancies arise from compound stability in DMSO .

- Antimicrobial Testing : Disk diffusion vs. broth microdilution methods yield varying MIC values due to solubility differences .

How do structural modifications (e.g., methoxy group position) impact bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- 2,4-Dimethoxy vs. 3,4-Dimethoxy : The 2,4-substitution enhances lipophilicity and membrane permeability, improving anticancer activity .

- Benzodioxole vs. Benzothiazole : Benzodioxole derivatives show higher selectivity for serotonin receptors but lower metabolic stability .

Data tables comparing analogs:

| Modification | IC₅₀ (μM) | LogP | Target Affinity (Ki, nM) |

|---|---|---|---|

| 2,4-Dimethoxybenzyl | 1.2 | 2.8 | 5-HT₂A: 12.3 |

| 3,4-Dimethoxybenzyl | 4.7 | 2.1 | 5-HT₂A: 45.6 |

What computational strategies predict binding modes with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulates interactions with 5-HT₂A receptors; the amide carbonyl forms hydrogen bonds with Ser159 .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes; 2,4-dimethoxy groups stabilize hydrophobic pockets .

- ADMET Prediction (SwissADME) : Highlights moderate blood-brain barrier permeability (LogBB: 0.4) but potential CYP3A4 inhibition .

How are synthetic byproducts identified, and what mitigation strategies exist?

Advanced Research Question

- LC-MS/MS : Detects dimerization byproducts (e.g., bis-amide formation) during coupling .

- Temperature Control : Maintaining ≤25°C reduces oxidation of the benzodioxole ring .

- Purification : Reverse-phase HPLC separates stereoisomers (e.g., R/S configurations at chiral centers) .

What are the limitations of current toxicity studies, and how can they be addressed?

Advanced Research Question

- Hepatotoxicity Gaps : Most studies use short-term assays (24–48 hr); chronic exposure models (e.g., 3D liver spheroids) are needed .

- Off-Target Effects : Proteome-wide affinity profiling (e.g., CETSA) identifies unintended kinase interactions .

- Species Variability : Murine models may underestimate human metabolic clearance; use of chimeric liver-humanized mice is recommended .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.